4-Butylsulfanylquinazoline

Catalog No.
S15804151
CAS No.
6956-61-2
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylsulfanylquinazoline

CAS Number

6956-61-2

Product Name

4-Butylsulfanylquinazoline

IUPAC Name

4-butylsulfanylquinazoline

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-2-3-8-15-12-10-6-4-5-7-11(10)13-9-14-12/h4-7,9H,2-3,8H2,1H3

InChI Key

PIBVCPOZVCQALQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=NC2=CC=CC=C21

4-Butylsulfanylquinazoline is a compound that belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a butylsulfanyl group at the 4-position of the quinazoline structure enhances its chemical properties and potential biological activities. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique substitution pattern of 4-butylsulfanylquinazoline may influence its reactivity and interaction with biological targets.

Research indicates that compounds in the quinazoline class exhibit significant biological activities. 4-Butylsulfanylquinazoline is expected to possess:

  • Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines. The structural modifications can enhance interactions with cellular targets involved in cancer progression.
  • Antimicrobial Properties: Quinazolines are often evaluated for their antibacterial and antifungal activities. The butylsulfanyl group may contribute to increased lipophilicity, enhancing membrane penetration and antimicrobial efficacy.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory pathways.

The synthesis of 4-butylsulfanylquinazoline can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of appropriate aniline derivatives with carbonyl compounds or isocyanates under acidic or basic conditions.
  • Sulfonylation: The introduction of the butylsulfanyl group can be accomplished using sulfonyl chlorides in the presence of bases, facilitating nucleophilic attack on the quinazoline precursor.
  • Photocatalytic Methods: Recent advancements suggest using photocatalysts under light irradiation to enhance reaction selectivity and yield during the synthesis process.

4-Butylsulfanylquinazoline has potential applications in various fields:

  • Pharmaceutical Development: Due to its expected biological activities, it can serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Chemical Probes: Its unique structure may be utilized as a chemical probe in biochemical assays to study specific biological pathways.
  • Material Science: Quinazolines are explored for their electronic properties, making them candidates for organic semiconductors or sensors.

Studies on similar quinazoline derivatives have shown that they interact with various biological targets, including enzymes and receptors involved in cancer and infection pathways. Interaction studies may involve:

  • Binding Affinity Measurements: Evaluating how well 4-butylsulfanylquinazoline binds to target proteins using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Mechanistic Studies: Understanding the molecular mechanisms behind its biological activities through gene expression analysis or pathway modulation experiments.

Several compounds share structural similarities with 4-butylsulfanylquinazoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylquinazolineMethyl group at position 2Enhanced lipophilicity; potential for increased bioactivity
4-(Dimethylamino)quinazolineDimethylamino group at position 4Increased solubility; potential for enhanced receptor binding
6-ChloroquinazolineChlorine substitution at position 6Altered electronic properties; potential for different pharmacodynamics
7-HydroxyquinazolineHydroxyl group at position 7Increased hydrogen bonding; potential for enhanced interactions with biomolecules

The uniqueness of 4-butylsulfanylquinazoline lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other quinazolines. Its butylsulfanyl group not only influences solubility and membrane permeability but also potentially alters its interaction profile with biological targets, making it a compound of interest for further research in drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

218.08776963 g/mol

Monoisotopic Mass

218.08776963 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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